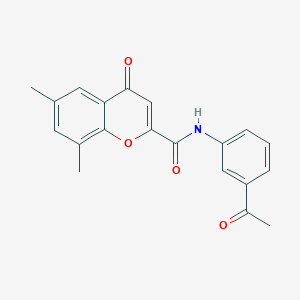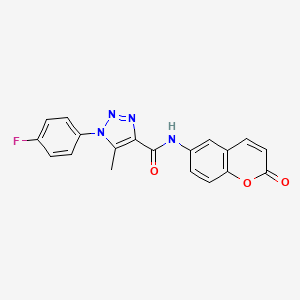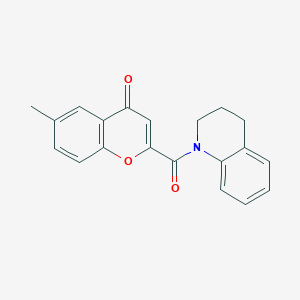
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one, also known as 6-methyl-2-(tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one, is an important organic compound that has been studied for its potential applications in various fields. It is a heterocyclic compound containing both a quinoline and a chromenone ring system. Its chemical structure is C14H14N2O2. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In biochemistry, this compound has been studied for its potential application as a drug target for the treatment of Alzheimer’s disease. In materials science, this compound has been investigated for its potential application as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is not fully understood. However, it is known that this compound is able to interact with certain proteins and enzymes, which may be responsible for its potential anti-cancer and anti-Alzheimer’s disease effects. It is also believed that this compound is able to interact with certain cellular components, which may be responsible for its potential application as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one are not fully understood. However, this compound has been studied for its potential effects on certain proteins and enzymes, as well as its potential effects on certain cellular components. It has been found to be able to inhibit the growth of certain cancer cells, as well as to interact with certain proteins and enzymes associated with Alzheimer’s disease. It is also believed to be able to interact with certain cellular components, which may be responsible for its potential application as a catalyst in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one in laboratory experiments include its low cost and ease of synthesis. Furthermore, this compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Direcciones Futuras
Future research on 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Furthermore, further research should be conducted to explore its potential applications in the fields of medicinal chemistry, biochemistry, and materials science. Additionally, further research should be conducted to explore the potential of this compound as a drug target for the treatment of Alzheimer’s disease. Finally, further research should be conducted to explore the potential of this compound as a catalyst in organic synthesis.
Métodos De Síntesis
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can be synthesized by a variety of methods. One method involves the reaction of 3-bromo-2-methyl-4-nitrobenzaldehyde with 4-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl chloride in the presence of a base. This reaction yields a mixture of the desired compound and an isomeric form of the compound. The desired compound can then be isolated by recrystallization.
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-8-9-18-15(11-13)17(22)12-19(24-18)20(23)21-10-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJLZNMZZWVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

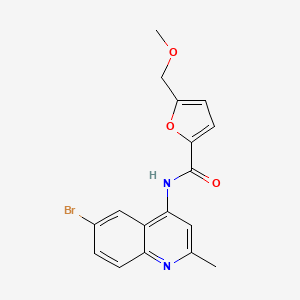

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)
![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)
![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)
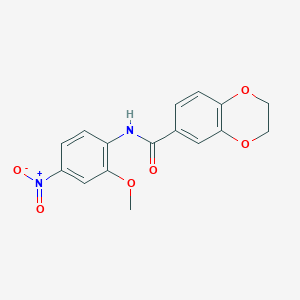
![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)
